NKP-2235
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NKP2235; NKP 2235; NKP-2235; IT-235; IT235; IT 235. |
Origin of Product |
United States |
Comparison with Similar Compounds
NKP-2235 belongs to a class of thiosemicarbazone-derived metal complexes, sharing structural and functional similarities with other investigational agents. Below is a comparative analysis:
Structural Analogues
Key Observations :
- This compound and Ga(III)-7-ClQ both leverage metal coordination for redox-active cytotoxicity but differ in ligand specificity. Ga(III)-7-ClQ targets malaria parasites and cancer cells via iron depletion, while this compound’s halogenated groups enhance DNA intercalation .
- CAS 954239-22-6, a non-metallic compound, shares this compound’s trifluoromethyl group, which improves metabolic stability and BBB penetration .
In Vitro Cytotoxicity
Key Findings :
- This compound and Ga(III)-7-ClQ show sub-micromolar potency, outperforming CAS 1254115-23-5 by 5–50×. The latter’s lower activity correlates with its non-metallic, non-planar structure .
Key Insights :
- CAS 20358-06-9 (a fluorinated thiophene derivative) exhibits superior BBB penetration, making it a candidate for CNS tumors, unlike this compound .
Tables :
- Table 1: Structural comparison of this compound and analogues.
- Table 2: In vitro cytotoxicity profiles.
- Table 3: Pharmacokinetic and safety data.
Preparation Methods
Ligand Preparation and Gallium Coordination
The core structure of this compound comprises a gallium(III) center coordinated to three 8-hydroxyquinoline ligands. The synthesis typically follows a two-step process:
-
Deprotonation of 8-Hydroxyquinoline :
-
Gallium(III) Complexation :
Table 1: Representative Synthetic Conditions
| Parameter | Value | Source |
|---|---|---|
| Ga precursor | Ga(NO₃)₃ or GaCl₃ | |
| Ligand | 8-Hydroxyquinoline | |
| Solvent | Methanol, Ethanol | |
| Temperature | 80–120°C | |
| Yield (crude) | 70–85% |
Reaction Optimization and Mechanistic Insights
Stoichiometric Control
Maintaining a 1:3 Ga³⁺:ligand ratio is critical to avoid byproducts such as Ga(OH)₃ or oligomeric species. Excess ligand ensures complete coordination, as confirmed by elemental analysis (C, H, N, Ga).
Solvent and Atmosphere Effects
Temperature-Dependent Kinetics
-
At 80°C, reaction completion requires 24 hours.
-
At 120°C, the reaction time reduces to 12 hours but risks ligand decomposition.
Purification and Characterization
Isolation Techniques
Q & A
Q. How should researchers document and archive raw data for this compound studies to comply with FAIR principles?
- Answer : Store datasets in repositories like Zenodo or Figshare with unique DOIs. Include metadata (e.g., experimental conditions, software versions) and adhere to community standards (e.g., MIAME for genomics). Use electronic lab notebooks (ELNs) for real-time data tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
